molecular formula C23H19N5O3S B2851892 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866896-81-3

3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2851892
CAS No.: 866896-81-3
M. Wt: 445.5
InChI Key: CQGBJYKVQWWISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound features a triazoloquinazoline core, which is fused with a sulfonyl and methoxyphenyl group, making it a unique and potent molecule for various applications.

Safety and Hazards

The specific safety and hazards associated with this compound are not available. It is likely used for research purposes only and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins essential for the survival of pathogens . For example, it may inhibit the reverse transcriptase enzyme in HIV, preventing the virus from replicating . The sulfonyl and methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique combination of functional groups and biological activities. Similar compounds include:

These comparisons highlight the unique structural features and enhanced biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-6-5-7-16(14-15)24-21-19-8-3-4-9-20(19)28-22(25-21)23(26-27-28)32(29,30)18-12-10-17(31-2)11-13-18/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGBJYKVQWWISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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